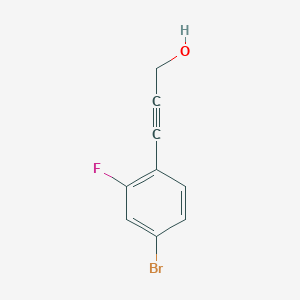

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol

Description

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

3-(4-bromo-2-fluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 |

InChI Key |

BSMSXPCVCCXOCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to form an alkene or alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one.

Reduction: Formation of 3-(4-Bromo-2-fluorophenyl)prop-2-ene-1-ol or 3-(4-Bromo-2-fluorophenyl)propane-1-ol.

Substitution: Formation of compounds with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylpropynol Derivatives

3-(2-Bromophenyl)prop-2-yn-1-ol ()

- Structural Differences : Bromine is at the 2-position instead of 4-bromo-2-fluoro substitution.

- Steric hindrance near the triple bond may also differ.

- Synthetic Utility : Used in C-nucleoside synthesis, as seen in studies by Buchanan et al. .

3-(4-Trifluoromethylphenyl)prop-2-yn-1-ol ()

- Structural Differences : The phenyl ring bears a trifluoromethyl (-CF₃) group instead of Br and F.

- Impact on Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity of the propargyl alcohol (pKa ~9–10) compared to the target compound. This enhances stability in basic conditions.

Pyridine-Based Propynol Derivatives

Pyridine derivatives exhibit distinct electronic properties due to the nitrogen atom in the aromatic ring. Examples include:

- Electronic Effects : Pyridine’s electron-deficient ring enhances reactivity in nucleophilic additions compared to benzene derivatives.

- Biological Activity: Pyridine-based propynols are explored for antimicrobial and kinase inhibitor applications.

Aliphatic Brominated Alcohols

3-Bromo-2-(bromomethyl)-1-propanol ()

- Structural Differences : Linear aliphatic chain with two bromine atoms.

- Physical Properties: Higher density and boiling point due to increased halogen content. Limited aromatic conjugation reduces UV activity.

- Regulatory Status : Listed as lacking substance identity data under REACH, complicating commercial use .

Functional Group Variations

1-(2-Azidophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol ()

- Structural Differences : Azide (-N₃) and methoxy (-OCH₃) groups introduce dual functionality.

- Reactivity : The azide group enables click chemistry (e.g., CuAAC reactions), while the methoxy group enhances solubility in polar solvents.

3-(3-Bromophenyl)-2-propen-1-ol ()

- Structural Differences: Allylic alcohol (propenol) vs. propargyl alcohol.

- Reactivity: The double bond in propenol undergoes electrophilic additions (e.g., bromination), whereas the triple bond in propynol facilitates cycloadditions.

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

Biological Activity

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol is an organic compound characterized by its unique molecular structure, which includes a propargyl alcohol functional group attached to a substituted phenyl ring. The presence of both bromine and fluorine atoms in the aromatic ring contributes to its distinctive chemical properties, making it a valuable compound in various fields of research. This article delves into the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of this compound is C9H7BrF, with a molecular weight of approximately 227.06 g/mol. The halogen substituents enhance its lipophilicity and alter its electronic properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrF |

| Molecular Weight | 227.06 g/mol |

| Functional Groups | Propargyl alcohol |

| Halogen Substituents | Bromine, Fluorine |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. The presence of halogens can enhance binding affinity to biological targets, potentially leading to effective inhibition of microbial growth. For instance, studies on related compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

In one study, the minimum inhibitory concentration (MIC) values for structurally related compounds ranged from 4.69 to 156.47 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The incorporation of halogen substituents like bromine and fluorine is believed to play a crucial role in enhancing these activities due to their electron-withdrawing effects.

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary findings suggesting that similar compounds may inhibit cancer cell proliferation through various mechanisms. For example, studies have shown that analogs can induce apoptosis in cancer cells and disrupt cell cycle progression . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve interactions with critical cellular pathways.

The mechanism of action for compounds like this compound typically involves the formation of covalent bonds with biological macromolecules, leading to modulation of their functions. The alkyne group allows for diverse reactivity patterns, enabling interactions with enzymes and receptors that are pivotal in cellular signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial efficacy of several derivatives including those with bromine and fluorine substitutions. The results indicated that compounds featuring both halogens exhibited enhanced antibacterial activity compared to those with only one halogen present. For instance, a compound structurally similar to 3-(4-Bromo-2-fluorophenyl)prop-2-inol demonstrated an MIC value of 22 µM against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, derivatives containing halogen substitutions showed varying degrees of cytotoxicity. A derivative closely related to 3-(4-Bromo-2-fluorophenyl)prop-2-inol exhibited an IC50 value of approximately 45 µM against breast cancer cell lines . This suggests potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.